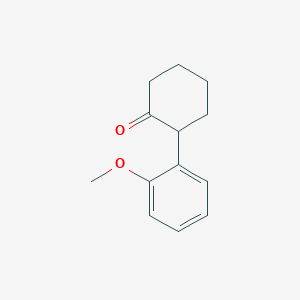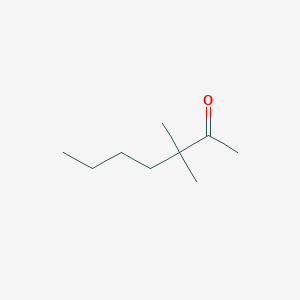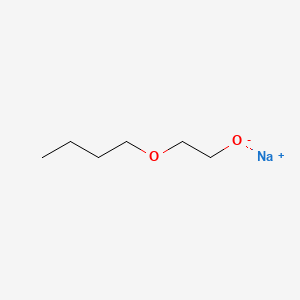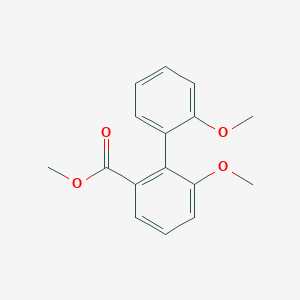![molecular formula C12H13N3O2 B8732598 6-(Methoxymethyl)-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one CAS No. 61940-29-2](/img/structure/B8732598.png)
6-(Methoxymethyl)-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Methoxymethyl)-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methoxymethyl)-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one typically involves the condensation of 2-aminobenzamide with aldehydes under specific conditions. One common method involves the use of visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
6-(Methoxymethyl)-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the quinazoline core.
Substitution: The compound can undergo substitution reactions, particularly at the methoxymethyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and TBHP.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 6-(Methoxymethyl)-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound targets PI3K and HDAC enzymes, which play crucial roles in cell signaling and epigenetic regulation, respectively.
Pathways Involved: By inhibiting PI3K, the compound disrupts the PI3K/AKT signaling pathway, leading to reduced cell proliferation and increased apoptosis.
類似化合物との比較
Similar Compounds
2,3-Dihydroimidazo[1,2-c]quinazoline: Another quinazoline derivative with similar biological activities.
Thiazoloquinazoline: Known for its antifungal and antioxidant activities.
4,6,7-Trisubstituted Quinazoline: Exhibits antitumor activity against various cancer cell lines.
Uniqueness
6-(Methoxymethyl)-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one stands out due to its dual inhibitory activity against PI3K and HDAC, making it a promising candidate for dual-targeted cancer therapies. Its unique methoxymethyl group also provides opportunities for further chemical modifications to enhance its biological activities.
特性
CAS番号 |
61940-29-2 |
|---|---|
分子式 |
C12H13N3O2 |
分子量 |
231.25 g/mol |
IUPAC名 |
6-(methoxymethyl)-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one |
InChI |
InChI=1S/C12H13N3O2/c1-17-7-8-3-2-4-10-9(8)5-15-6-11(16)14-12(15)13-10/h2-4H,5-7H2,1H3,(H,13,14,16) |
InChIキー |
MDQGPZAGGOBAKQ-UHFFFAOYSA-N |
正規SMILES |
COCC1=C2CN3CC(=O)NC3=NC2=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclobutanone](/img/structure/B8732530.png)
![Benzenebutanal, 4-[bis(2-chloroethyl)amino]-](/img/structure/B8732534.png)











